molecular formula C16H21KN2O3S B6973786 potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate

potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate

Cat. No.: B6973786
M. Wt: 360.5 g/mol
InChI Key: UQNPHVXBGSGACQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isothiochromenyl moiety, which is known for its diverse biological activities.

Properties

IUPAC Name

potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S.K/c1-2-8-18(11-15(19)20)16(21)17-10-14-13-6-4-3-5-12(13)7-9-22-14;/h3-6,14H,2,7-11H2,1H3,(H,17,21)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNPHVXBGSGACQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)[O-])C(=O)NCC1C2=CC=CC=C2CCS1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21KN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the isothiochromenyl moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an aldehyde or ketone.

    Introduction of the carbamoyl group: This step involves the reaction of the isothiochromenyl intermediate with an isocyanate or carbamoyl chloride.

    Attachment of the propylamino group: This is typically done through a nucleophilic substitution reaction.

    Formation of the potassium salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The isothiochromenyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The carbamoyl and propylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Its potential biological activities could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The isothiochromenyl moiety may bind to proteins or enzymes, altering their activity and leading to various biological effects. The carbamoyl and propylamino groups may also play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Isothiochromenyl derivatives: These compounds share the isothiochromenyl moiety and may have similar biological activities.

    Carbamoyl derivatives: Compounds with carbamoyl groups can have diverse biological activities and are used in various applications.

    Propylamino derivatives: These compounds are known for their potential therapeutic applications.

Uniqueness

Potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.